4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine
Description
4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is a piperidine derivative featuring two distinct substituents:
- 1-[4-(trifluoromethoxy)benzoyl]: This group introduces a trifluoromethoxy-substituted benzoyl moiety, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy (-OCF₃) group .
Piperidine-based compounds are widely explored in medicinal chemistry for their versatility in targeting enzymes (e.g., matrix metalloproteinases, kinases) and receptors . The combination of trifluoromethoxy and furan sulfonyl groups in this compound suggests a tailored design for optimizing bioavailability and selectivity.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S/c19-18(20,21)27-14-5-3-13(4-6-14)17(23)22-9-7-16(8-10-22)28(24,25)12-15-2-1-11-26-15/h1-6,11,16H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXMGRPEKMFDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethanesulfonyl intermediate: This step involves the reaction of furan with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with piperidine: The furan-2-ylmethanesulfonyl intermediate is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Introduction of the trifluoromethoxybenzoyl group: The final step involves the acylation of the piperidine derivative with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-[(furan-2-yl)methyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving sulfonyl and trifluoromethoxy groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may influence cellular signaling pathways involving sulfonyl and trifluoromethoxy groups.
Comparison with Similar Compounds
N-Hydroxy-1-(2,5-pyridinylmethyl)-4-[4-(4-trifluoromethoxyphenoxy)phenyl]sulfonyl]-4-piperidinecarboxamide ()
- Structural Differences :
- Replaces the 4-(trifluoromethoxy)benzoyl group with a 2,5-pyridinylmethyl substituent.
- Features a hydroxamic acid (N-hydroxy) carboxamide group instead of the furan sulfonyl moiety.
- Functional Implications :
- Synthetic Methodology :
1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine ()
- Structural Differences: Substitutes the benzoyl group with a phenoxy (-O-) linker and replaces the furan sulfonyl with methylsulfonyl.
- Methylsulfonyl is less bulky than furan-2-ylmethanesulfonyl, possibly altering binding kinetics in enzyme inhibition .
1-[4-(Trifluoromethyl)benzoyl]piperidine ()
- Structural Differences :
- Uses a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃) and lacks the sulfonyl substituent.
- Trifluoromethyl is less polar than trifluoromethoxy, which may lower solubility but improve blood-brain barrier penetration .
Biological Activity
The compound 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine (CAS Number: 1704636-01-0) is a novel organic molecule characterized by its complex structure, which includes a piperidine ring, a furan moiety, and a trifluoromethoxybenzoyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural components imply significant reactivity and biological activity, which can be attributed to the presence of the methanesulfonyl group and the trifluoromethoxy group. These groups may enhance the compound's interaction with biological targets, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3NO5S |
| CAS Number | 1704636-01-0 |
| Functional Groups | Piperidine, Furan, Methanesulfonyl, Trifluoromethoxy |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the methanesulfonyl group may allow for nucleophilic substitution reactions, potentially inhibiting target enzymes.
- Interaction with Receptors : The trifluoromethoxy group could facilitate interactions with specific receptors due to its electronegative nature, influencing binding affinity and selectivity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and benzoyl moieties have shown potent inhibition against various cancer cell lines, including breast and colorectal cancers.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoylpiperidine Derivative | Human Breast Cancer | 7.9 |
| Ovarian Cancer | 92 | |
| Colorectal Cancer | Range from 7.9 to 92 |
Study 1: Antibacterial Activity
In a comparative study focusing on furan derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one furan derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may possess similar properties.
Study 2: Enzyme Inhibition
A related study on benzoylpiperidine derivatives revealed that modifications in the piperidine structure could lead to enhanced inhibition of monoacylglycerol lipase (MAGL). The most effective compounds in this series achieved IC50 values as low as 80 nM, indicating that structural optimization could yield potent inhibitors relevant for therapeutic applications.
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